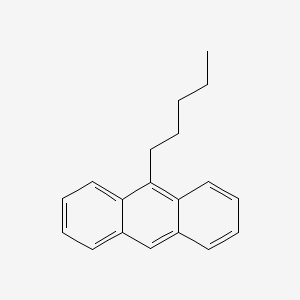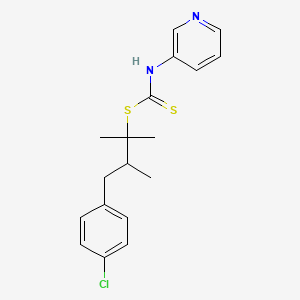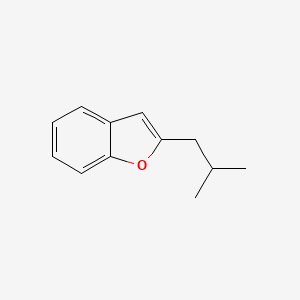![molecular formula C23H14N2O2 B14688158 2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 32111-05-0](/img/structure/B14688158.png)
2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes both a pyridine and an isoindole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide (DMF) at 110°C has been described as a method for the synthesis of pyrido[1,2-a]indole esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antiproliferative activity may involve the inhibition of specific enzymes or signaling pathways that regulate cell growth and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]indoles: These compounds share a similar structural framework and have been studied for their biological activities.
2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone: Another compound with a similar core structure.
Uniqueness
2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione is unique due to its specific combination of a pyridine and an isoindole moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
32111-05-0 |
|---|---|
Formule moléculaire |
C23H14N2O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-phenyl-4-pyridin-2-ylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14N2O2/c26-22-18-14-15-8-4-5-11-17(15)20(19-12-6-7-13-24-19)21(18)23(27)25(22)16-9-2-1-3-10-16/h1-14H |
Clé InChI |
JBYVRTZXYDZFRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C(=C3C2=O)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


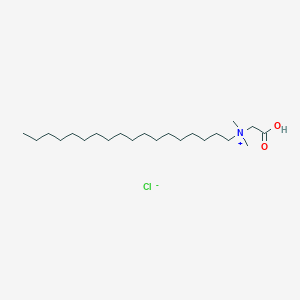
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
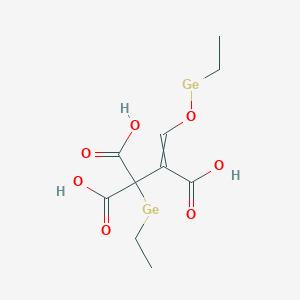

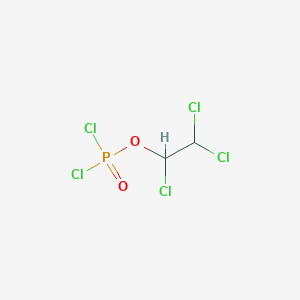
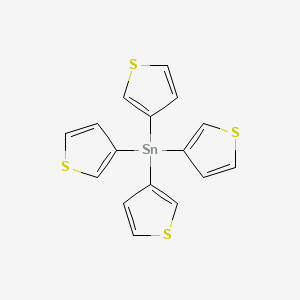
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
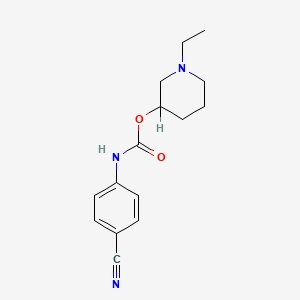
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
